Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate
Description
Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate is a specialized organic compound featuring an oxetane ring substituted with a propenyl (allyl) group and an ether-linked acetate moiety. This structure combines the strained four-membered oxetane ring—a motif known for enhancing metabolic stability in drug design—with a reactive propenyl group, enabling further chemical modifications.
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
ethyl 2-(3-prop-2-enyloxetan-3-yl)oxyacetate |
InChI |
InChI=1S/C10H16O4/c1-3-5-10(7-12-8-10)14-6-9(11)13-4-2/h3H,1,4-8H2,2H3 |
InChI Key |
CDAOODNWDZJAHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1(COC1)CC=C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate generally involves:
- Preparation of the 3-(prop-2-en-1-yl)oxetan-3-ol intermediate.
- Etherification of the oxetanol with ethyl bromoacetate or ethyl chloroacetate to form the oxyacetate ester.
This approach is consistent with typical methods for constructing oxetane-containing ethers and esters.
Preparation of 3-(prop-2-en-1-yl)oxetan-3-ol
The 3-(prop-2-en-1-yl)oxetan-3-ol can be synthesized by:
- Allylation of oxetan-3-ol using allyl bromide or allyl chloride under basic conditions (e.g., potassium carbonate in acetonitrile).
- Alternatively, a transition metal-catalyzed allylation of oxetan-3-ol may be employed to improve regioselectivity and yield.
This step introduces the allyl substituent at the 3-position of the oxetane ring.
Etherification to Form this compound
The ether linkage is typically formed by nucleophilic substitution:
- The hydroxyl group of 3-(prop-2-en-1-yl)oxetan-3-ol acts as a nucleophile.
- It attacks the electrophilic carbon of ethyl bromoacetate or ethyl chloroacetate in the presence of a base (e.g., sodium hydride, potassium carbonate).
- The reaction is carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) at controlled temperatures to avoid side reactions.
This step yields the desired ethyl oxyacetate ester with the oxetane ring intact.
Purification and Characterization
- The crude product is purified by silica gel column chromatography using hexane/ethyl acetate mixtures.
- Structural confirmation is performed by ^1H and ^13C NMR spectroscopy, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
- The compound’s stability should be evaluated due to the known propensity of oxetane-carboxylic acid derivatives to isomerize or cyclize under mild heating or storage conditions.
Reaction Conditions and Optimization
Summary of Preparation Methods
| Preparation Stage | Description | Key Considerations |
|---|---|---|
| Synthesis of 3-(prop-2-en-1-yl)oxetan-3-ol | Allylation of oxetan-3-ol with allyl halides under basic conditions | Mild temperature, inert atmosphere preferred |
| Formation of this compound | Nucleophilic substitution of oxetanol with ethyl bromoacetate or ethyl chloroacetate | Controlled temperature, aprotic solvent |
| Purification and characterization | Silica gel chromatography, NMR, IR, HRMS | Avoid heat to prevent isomerization |
| Stability considerations | Avoid prolonged heating or storage at elevated temperature to prevent lactone formation | Store under inert atmosphere, low temperature |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted oxetane derivatives.
Scientific Research Applications
Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The oxetane ring can undergo ring-opening reactions, which are catalyzed by acids or bases. These reactions are crucial in its biological and chemical applications .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural analogs and their substituents, emphasizing how functional groups influence properties:
| Compound Name | Substituent on Oxetane Ring | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|---|
| Ethyl 2-(oxetan-3-yl)acetate | None (unsubstituted oxetane) | 1207175-04-9 | C₇H₁₂O₃ | Simpler structure; lacks propenyl or ether oxygen, lower molecular weight |
| Ethyl 2-[3-(nitromethyl)oxetan-3-yl]acetate | Nitromethyl group | 1045709-38-3 | C₈H₁₃NO₅ | Electron-withdrawing nitro group enhances reactivity |
| Ethyl 2-(3-(4-aminophenyl)oxetan-3-yl)acetate | 4-Aminophenyl group | 628682-21-2 | C₁₃H₁₇NO₃ | Aromatic amine enables π-π interactions; potential for drug binding |
| Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate | Aminomethyl group | 1242267-76-0 | C₈H₁₅NO₃ | Basic nitrogen improves aqueous solubility |
| Target Compound | Propenyloxy group | Not specified | C₁₀H₁₄O₄* | Propenyl enables polymerization/Michael additions; ether enhances stability |
*Calculated molecular formula based on structural analysis.
Physicochemical Properties
- Molecular Weight and Polarity : The target compound’s propenyloxy group increases molecular weight compared to simpler analogs like Ethyl 2-(oxetan-3-yl)acetate (MW 144.17 vs. 130.14 g/mol) . This may reduce volatility but increase lipophilicity.
- Solubility: Derivatives with polar groups (e.g., nitromethyl or aminomethyl) exhibit higher aqueous solubility, whereas aromatic substituents (e.g., 4-aminophenyl) may decrease it due to hydrophobic interactions .
Key Differentiators of the Target Compound
- Versatility : The ether linkage and oxetane ring balance stability and reactivity, making it suitable for diverse applications, from pharmaceuticals to polymer precursors.
Q & A
Q. What are the key synthetic routes for Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including oxetane ring formation and esterification. A common approach is nucleophilic substitution between ethyl bromoacetate and a functionalized oxetane precursor (e.g., 3-(prop-2-en-1-yl)oxetan-3-ol) under basic conditions (e.g., NaH) in aprotic solvents like DMF at 60–80°C . Yield optimization requires precise control of stoichiometry, temperature, and catalyst selection. Purification via column chromatography or recrystallization is critical to isolate the product from byproducts.
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?
- NMR Analysis : Key signals in -NMR include the oxetane ring protons (δ 4.5–5.0 ppm), allyl protons (δ 5.2–5.8 ppm), and ethyl acetate methylene/methyl groups (δ 1.2–4.3 ppm). -NMR confirms ester carbonyl (δ ~170 ppm) and oxetane carbons (δ ~80 ppm) .
- X-ray Crystallography : SHELXL or SHELXT software is used for structure refinement. The oxetane ring’s tetrahedral geometry and bond angles (~90° for ring C-O-C) are critical validation metrics .
Q. What are the primary challenges in characterizing its stability under varying pH and temperature conditions?
Stability studies involve:
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
- HPLC Monitoring : Track degradation products under acidic/alkaline conditions.
- Kinetic Studies : Measure hydrolysis rates of the ester group in buffered solutions (pH 2–12) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?
Discrepancies often arise from dynamic effects (e.g., ring puckering in oxetane) or solvent interactions. Strategies include:
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data .
- Variable-Temperature NMR : Identify conformational flexibility by analyzing signal splitting at low temperatures .
- COSY/NOESY : Resolve spatial correlations between protons .
Q. What methodologies are effective for studying its potential bioactivity, such as enzyme inhibition or receptor binding?
- Molecular Docking : Use AutoDock or Schrödinger to predict interactions with targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
- In Vitro Assays : Measure IC values in enzyme inhibition studies (e.g., fluorescence-based assays for proteases) .
- ADMET Prediction : Compute logP, solubility, and toxicity profiles using QSAR models .
Q. How can computational modeling guide the design of derivatives with enhanced reactivity or selectivity?
- MD Simulations : Analyze oxetane ring strain and its impact on reaction pathways .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for functionalization (e.g., allyl group for click chemistry) .
- SAR Studies : Correlate substituent effects (e.g., methoxy vs. nitro groups) with bioactivity .
Methodological Notes
- Crystallography : SHELXL refinement requires high-resolution data (≤ 0.8 Å) for accurate electron density mapping .
- Synthesis Pitfalls : Low yields (<40%) may result from competing elimination reactions; use bulky bases (e.g., DBU) to suppress side pathways .
- Bioactivity Validation : Always include positive controls (e.g., aspirin for anti-inflammatory assays) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
